

# 2-Fluoroethanol chemical properties and structure

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## Compound of Interest

Compound Name: 2-Fluoroethanol

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An In-depth Technical Guide to **2-Fluoroethanol**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Fluoroethanol** ( $C_2H_5FO$ ), a simple fluorinated alcohol, serves as a critical building block in the synthesis of a wide array of valuable fluorinated compounds.<sup>[1]</sup> Its unique structural and chemical properties, largely influenced by the highly electronegative fluorine atom, make it a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.<sup>[1][2]</sup> This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of **2-fluoroethanol**, intended for professionals in research and drug development. The strategic incorporation of fluorine can significantly modify a molecule's stability, reactivity, and biological activity.<sup>[2]</sup>

## Chemical and Physical Properties

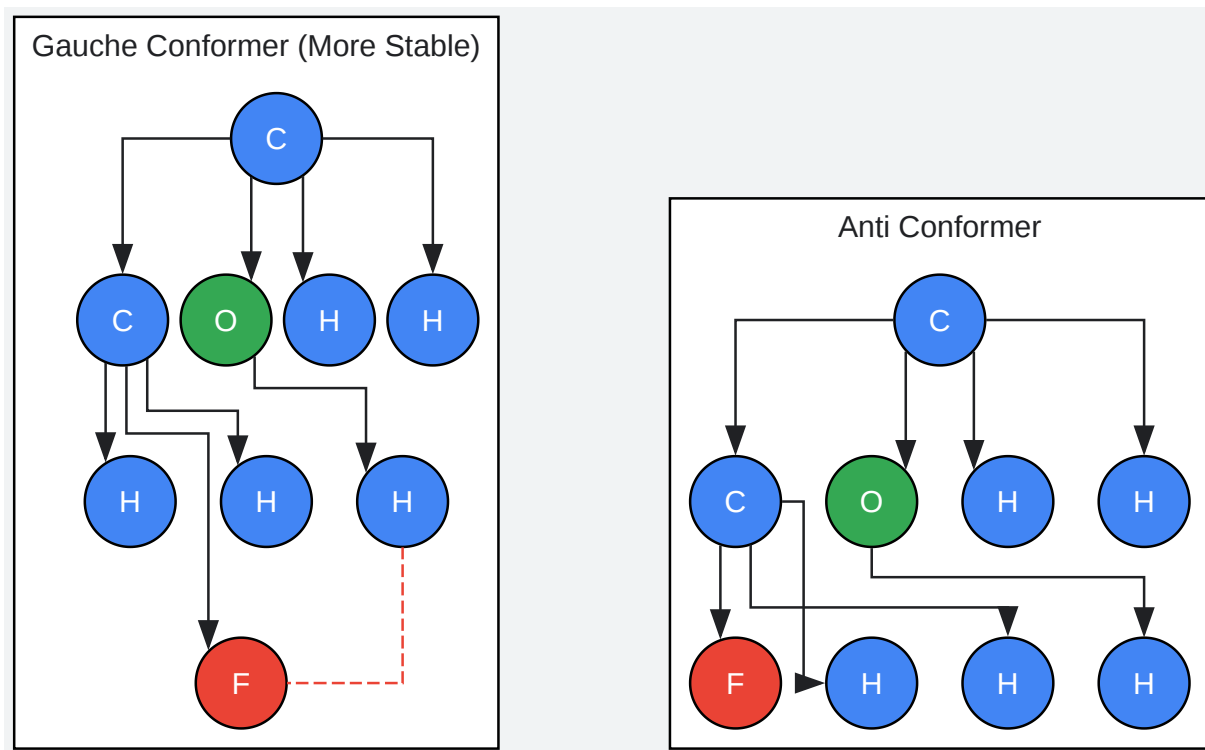
**2-Fluoroethanol** is a colorless liquid with a characteristic alcohol odor.<sup>[3][4]</sup> It is miscible with water and many organic solvents.<sup>[3][4]</sup> A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-Fluoroethanol**

Property	Value	Reference
Molecular Formula	C <sub>2</sub> H <sub>5</sub> FO	[3][5]
Molar Mass	64.06 g·mol <sup>-1</sup>	[3][5]
Density	1.1040 g/cm <sup>3</sup> at 20 °C (68 °F)	[3][5]
1.091 g/mL at 25 °C (lit.)	[2][4]	
Melting Point	-26.5 °C (-15.7 °F; 246.7 K)	[2][3][4]
Boiling Point	103.5 °C (218.3 °F; 376.6 K) at 760 mmHg	[2][3][5]
Flash Point	31 °C (88 °F; 304 K)	[2][3]
Solubility	Miscible in water, ethanol, ethyl ether, acetone	[3][4][5]
Vapor Pressure	19 mbar (15 °C)	[3]
16 mm Hg (20 °C)	[4]	
21.3 mmHg	[5]	
Acidity (pKa)	14.74 (predicted)	[3]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.365	[2][4]
LogP (Octanol/Water)	-0.67	[5][6]

## Molecular Structure and Conformational Analysis

The structure of **2-fluoroethanol** is notable for its conformational preference. Due to a phenomenon known as the "gauche effect," the gauche conformer is significantly more stable than the anti conformer.[7][8][9] This stability is attributed to a combination of intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the electronegative fluorine atom, as well as hyperconjugation.[3][7][10] In the hyperconjugation model, electron density is donated from the C-H  $\sigma$  bonding orbital to the C-F  $\sigma^*$  antibonding orbital, an interaction that is maximized in the gauche conformation.[9] Electron diffraction studies have shown that in the vapor phase, **2-fluoroethanol** exists almost entirely (>90%) in the gauche form.[10]



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Caption: Conformational isomers of **2-Fluoroethanol**.

## Spectroscopic Data

Spectroscopic analysis is essential for the identification and quality control of **2-fluoroethanol**.

[\[11\]](#)[\[12\]](#)

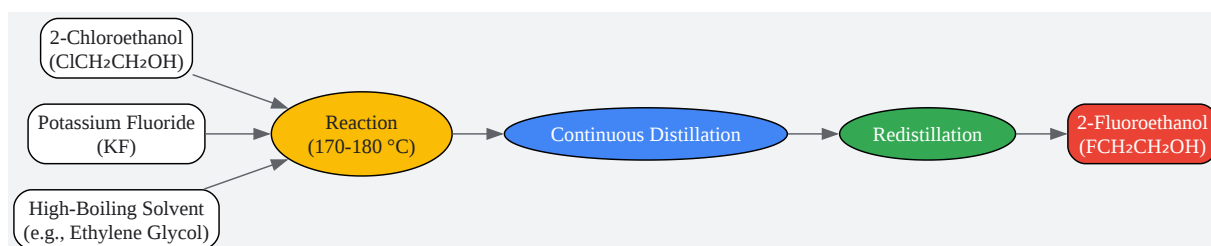
Table 2: Spectroscopic Data for **2-Fluoroethanol**

Technique	Key Features	Reference
$^1\text{H}$ NMR	Signals from methylene ( $-\text{CH}_2$ ) and hydroxyl ( $-\text{OH}$ ) groups.	[11][12][13]
$^{13}\text{C}$ NMR	Elucidates the carbon backbone.	[11][12][14]
$^{19}\text{F}$ NMR	Highly sensitive detection and characterization of the fluorine atom.	[11][12][15]
IR Spectroscopy	Broad O-H stretch ( $\sim 3200$ - $3600\text{ cm}^{-1}$ ), Strong C-F stretch ( $\sim 1000$ - $1100\text{ cm}^{-1}$ ).	[11][12]
Mass Spectrometry	Confirms molecular weight and provides characteristic fragmentation patterns.	[11][12]

## Synthesis and Reactivity

### Synthesis

The most common laboratory and industrial synthesis of **2-fluoroethanol** is a halogen exchange reaction, specifically a Finkelstein reaction.[2][3] This typically involves treating 2-chloroethanol with an alkali metal fluoride, such as potassium fluoride.[2][3]



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Caption: Synthesis workflow for **2-Fluoroethanol**.

## Experimental Protocol: Synthesis via Finkelstein Reaction[16]

A detailed experimental protocol adapted from the literature is as follows:

- **Apparatus Setup:** A reaction vessel equipped with a stirrer, dropping funnel, and a distillation column (e.g., 30-cm) is assembled.
- **Reactant Mixture:** A mixture of 350 g of dry, powdered potassium fluoride, 230 g of ethylene glycol, and 130 g of diethylene glycol is added to the reaction vessel.
- **Reaction Conditions:** The mixture is heated to and maintained at 170-180 °C with stirring.
- **Addition of Starting Material:** 322 g of 2-chloroethanol is added dropwise over a period of 3 hours.
- **Product Collection:** The **2-fluoroethanol** product (boiling point 97-104 °C) is continuously distilled off through the column as it is formed.
- **Completion:** After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product.
- **Purification:** The crude product is collected and may be stored over sodium fluoride to remove any traces of hydrogen fluoride. It is then purified by redistillation to yield the final product.

## Reactivity

The presence of the electronegative fluorine atom influences the reactivity of **2-fluoroethanol**. [11]

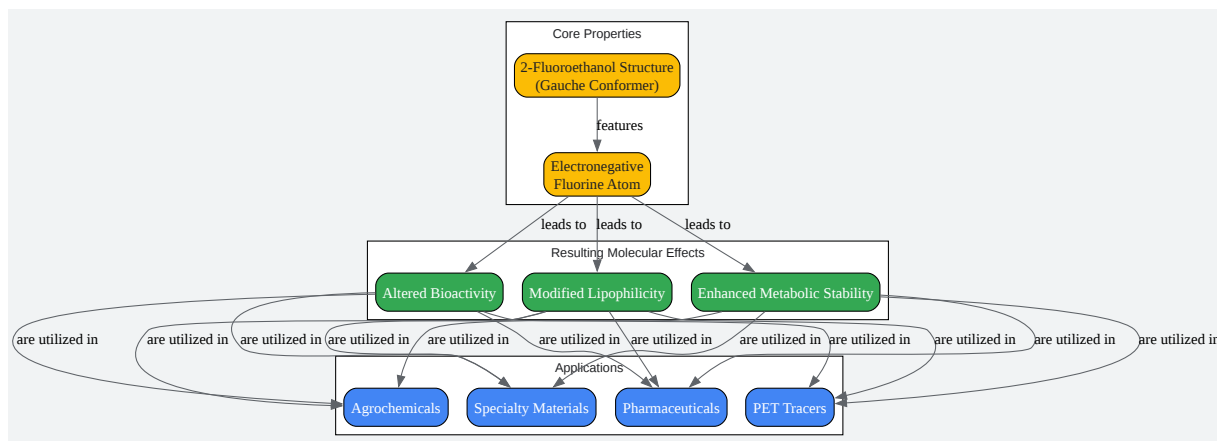
- **Dehydrofluorination:** In the presence of a base, **2-fluoroethanol** undergoes dehydrofluorination to yield acetaldehyde.[3]
- **Esterification:** It reacts with trifluoromethanesulfonic anhydride in the presence of a base to form the corresponding triflate ester.[2][3]

- **Intermediate in Synthesis:** It is a valuable building block for introducing the fluoroethyl moiety into larger molecules, participating in reactions like etherifications and fluoroalkylations.[1][2]

## Applications in Research and Drug Development

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][16] This makes fluorinated compounds highly valuable in medicinal chemistry.

- **Pharmaceutical Intermediates:** **2-Fluoroethanol** is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The fluoroethoxy group is a common structural motif in various drug candidates.
- **PET Radiotracers:** The 2-[ $^{18}\text{F}$ ]-fluoroethoxy group is incorporated into various radiotracers used in Positron Emission Tomography (PET) imaging, such as [ $^{18}\text{F}$ ]-fluoroethyl-L-tyrosine.[3]
- **Fine Chemicals:** It is used in the synthesis of specialized fluorinated fine chemicals for agrochemicals and advanced materials.[1] The demand for complex molecular structures with precise fluorination continues to grow.[2]



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Caption: Role of **2-Fluoroethanol** in chemical applications.

## Safety and Handling

**2-Fluoroethanol** is a highly toxic and flammable compound that requires strict safety protocols for handling.[2][17]

- **Toxicity:** It is classified as very toxic by inhalation, in contact with skin, and if swallowed.[4][18] Its toxicity stems from its in-vivo metabolism by alcohol dehydrogenase to fluoroacetaldehyde and subsequently to fluoroacetate.[2][3] Fluoroacetate is a potent

metabolic poison that inhibits the aconitase enzyme in the TCA cycle.[3] Exposure can lead to severe central nervous system effects, respiratory failure, and can be fatal.[3][18]

- **Flammability:** It is a flammable liquid with a flash point of 31 °C (88 °F).[17] Keep away from heat, sparks, open flames, and other ignition sources.[6][17]
- **Handling:** Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[4][17] Avoid all personal contact, including inhalation.[18]
- **Storage:** Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][17] Store away from incompatible materials and ignition sources.[6]
- **First Aid:** In case of exposure, immediate medical attention is critical.[2] For skin contact, immediately flush with large amounts of water and remove contaminated clothing.[18] If inhaled, move the victim to fresh air.[2] If swallowed, seek emergency medical help immediately.[17]

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